Bicuculline methochloride

Description

Historical Context of GABAergic Neurotransmission Disinhibitory Research

The journey to understanding inhibitory neurotransmission began with the discovery of γ-aminobutyric acid (GABA) in the brain in 1950, followed by its identification as an inhibitory neurotransmitter in 1967. nih.gov This laid the groundwork for decades of research into the function of the GABAergic system. A pivotal moment in this research was the discovery of antagonists that could block GABA's effects, which were essential for confirming its role as a neurotransmitter. nih.govnih.gov

The alkaloid bicuculline (B1666979) was identified as a competitive antagonist of what would later be classified as GABAA receptors. nih.govnih.gov This discovery provided scientists with a crucial tool to pharmacologically isolate and study GABA-mediated inhibitory synapses. nih.gov The use of bicuculline helped to establish that GABA was indeed the primary inhibitory transmitter at many synapses in the cerebral cortex and cerebellum. nih.gov

The concept of "disinhibition," where an inhibitory neuron targets another inhibitory neuron, has also been a significant area of study. This circuit motif, initially identified in the hippocampus, involves specific types of interneurons, such as those expressing vasoactive intestinal polypeptide (VIP), which preferentially inhibit other GABAergic neurons, ultimately leading to the excitation of principal neurons. nih.gov The availability of selective antagonists like bicuculline and its derivatives has been instrumental in unraveling these complex microcircuits.

Evolution of Bicuculline Derivatives in Neuropharmacology

While bicuculline was a groundbreaking tool, its use was hampered by significant limitations. The parent alkaloid is poorly soluble in water at physiological pH and is chemically unstable, undergoing conversion to the less active compound bicucine through the opening of its lactone ring. nih.govnih.govresearchgate.net These properties made it difficult to obtain reproducible results, particularly in experiments requiring precise application, such as microiontophoresis. researchgate.net

To overcome these challenges, chemists synthesized quaternary salts of bicuculline, including bicuculline methochloride and bicuculline methiodide. nih.govwiley.com These N-methyl derivatives offered significant advantages:

Increased Water Solubility : this compound is approximately 100 times more soluble in water than bicuculline base, facilitating its use in aqueous solutions for physiological experiments. researchgate.netwiley.com

Enhanced Stability : The quaternary salts are more chemically stable than the parent compound. nih.gov

Potency : They retain potent GABA antagonist activity, comparable to the parent alkaloid. nih.gov

These improved characteristics made this compound and other derivatives more reliable and effective pharmacological probes. researchgate.net The development of these tools illustrates the importance of collaboration between chemists and biologists in advancing neurochemical research. wiley.com Further research has also led to the synthesis of other bicuculline analogues, some of which, surprisingly, act as positive allosteric modulators of the GABAA receptor rather than antagonists. researchgate.netresearchgate.net

| Property | Bicuculline | This compound |

| Primary Action | Competitive GABAA receptor antagonist wikipedia.org | Competitive GABAA receptor antagonist hellobio.com |

| Water Solubility | Very low at physiological pH researchgate.net | ~100 times more soluble than bicuculline base researchgate.netwiley.com |

| Chemical Stability | Unstable; converts to bicucine nih.gov | More stable than bicuculline nih.gov |

| Systemic Administration | Crosses blood-brain barrier | Does not appear to cross the blood-brain barrier nih.gov |

Scope and Significance of this compound in Contemporary Research

This compound remains a cornerstone pharmacological tool in modern neuroscience, primarily used for its function as a competitive and selective GABAA receptor antagonist. hellobio.com Its application is widespread in in-vitro studies, particularly in brain slice electrophysiology, to block inhibitory postsynaptic currents (IPSCs) and isolate excitatory glutamatergic neurotransmission. hellobio.compubcompare.ai This allows for detailed investigation of synaptic plasticity, neuronal excitability, and circuit function.

Key Research Applications:

Studying Synaptic Transmission : Routinely used to confirm that recorded inhibitory currents are mediated by GABAA receptors. hellobio.compnas.org

Epilepsy Research : By blocking GABAergic inhibition, it can induce epileptiform activity in vitro, providing a model to study the mechanisms of epilepsy. wikipedia.orgpubcompare.ai

Analyzing Receptor Properties : Radiolabeled versions, such as [3H]this compound, have been valuable probes for characterizing the binding sites and conformational states of GABAA receptors. nih.gov Studies using this ligand helped demonstrate that antagonists and agonists bind preferentially to different states of the receptor. nih.gov

Despite its widespread use, researchers must consider certain limitations. Studies have shown that N-methyl derivatives of bicuculline, including the methochloride salt, can directly block small-conductance calcium-activated potassium (SK) channels. physiology.org This action is independent of GABAA receptors and can complicate the interpretation of results in studies of network interactions, as it directly alters neuronal excitability. physiology.org Therefore, while it is a potent GABAA receptor antagonist, its potential off-target effects necessitate careful experimental design and interpretation. physiology.org

| Research Area | Application of this compound | Key Findings | Citations |

| Receptor Binding Assays | Used as a radiolabeled ligand ([3H]BMC) to study GABA receptor sites. | Helped identify low-affinity GABA receptor sites and demonstrated differential binding of agonists and antagonists. | nih.gov |

| Electrophysiology | Blocks GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs). | Allows for the isolation and study of excitatory (glutamatergic) currents; used to confirm the GABAergic nature of synaptic events. | hellobio.compnas.org |

| Thalamic Activity Studies | Used to investigate the role of inhibition in thalamic circuits. | Found to directly block SK channels, enhancing burst firing in reticular thalamic neurons, an effect independent of GABA receptors. | physiology.org |

| Photopharmacology | Applied at the end of experiments to confirm responses are mediated by GABAA receptors. | Validates the specificity of novel light-activated GABAergic probes. | pnas.org |

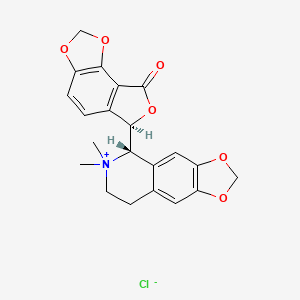

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191956 | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-83-7, 53552-05-9 | |

| Record name | Bicuculline methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE METHOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Bicuculline Methochloride

Mechanisms of Action at Ionotropic GABA Receptors

Bicuculline (B1666979) methochloride's principal mechanism of action is its interaction with the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Competitive Antagonism at GABAA Receptors

Bicuculline methochloride acts as a competitive antagonist at the GABAA receptor. nih.govsemanticscholar.org This means it binds to the same site on the receptor as the endogenous agonist, GABA, but does not activate the receptor. semanticscholar.org By occupying the agonist binding site, it prevents GABA from binding and subsequently inhibits the normal physiological response to GABA, which is the opening of the receptor's integral chloride ion channel. nih.gov This competitive relationship is evidenced by the parallel rightward shift of the GABA dose-response curve in the presence of this compound, without a change in the maximal response to GABA. medchemexpress.com

Displacement of GABA from Agonist Binding Sites

As a competitive antagonist, the core of this compound's action is the direct displacement of GABA from its orthosteric binding site on the GABAA receptor. semanticscholar.orghellobio.com Radioligand binding studies have demonstrated this competitive interaction. For instance, bicuculline competitively inhibits the binding of radiolabeled GABA to GABAA receptors, and conversely, GABA can competitively displace the binding of radiolabeled this compound. nih.gov Studies utilizing [3H]this compound have identified a single class of binding sites with a dissociation constant (Kd) of approximately 30 nM in mammalian brain membranes. nih.gov This binding is allosterically modulated, as evidenced by the fact that the competitive GABA antagonist this compound can shift the displacement curve of GABA for other binding sites on the receptor complex. semanticscholar.orgcaymanchem.com

Modulation of GABA-Activated Chloride Channel Kinetics

The binding of this compound to the GABAA receptor results in distinct changes to the kinetics of the associated chloride channel. Single-channel recording studies have revealed that in the presence of bicuculline, the GABA-activated conductance is reduced. This reduction is not due to a decrease in the conductance of a single channel, but rather a decrease in the probability of the channel being open. Specifically, this compound reduces both the channel open time and the frequency of channel opening events. nih.govsemanticscholar.org This modulation of channel kinetics effectively stabilizes the receptor in a closed or non-conducting state, thereby inhibiting the influx of chloride ions that would normally hyperpolarize the neuron and inhibit its firing. nih.gov

Subunit Compositional Influences on GABAA Receptor Sensitivity to this compound

GABAA receptors are heteropentameric structures assembled from a diverse array of subunits (e.g., α, β, γ, δ, ε, π, θ). wiley.com While the action of many GABAA receptor modulators is highly dependent on the specific subunit composition of the receptor, the antagonist action of bicuculline is considered to be largely independent of subunit composition in vertebrate systems. semanticscholar.org However, some nuances exist. For example, studies in Drosophila have shown that the presence of a β subunit homolog is critical for bicuculline sensitivity; receptors formed from only Rdl (Resistance to dieldrin) subunits are insensitive to bicuculline. nih.gov In mammals, while most αβγ combinations are sensitive, GABAA receptors containing ρ (rho) subunits, previously classified as GABAC receptors, are notably insensitive to bicuculline. wiley.com Research on preimplantation mouse embryos has detected the expression of various GABAA receptor subunit proteins, including α5, β3, γ3, π, and δ, suggesting that functional, bicuculline-sensitive receptors are present at very early developmental stages. wiley.com

| Receptor Subunit Composition | Sensitivity to this compound | Reference |

| Most αβγ combinations (vertebrate) | Sensitive | semanticscholar.org |

| ρ (rho) subunit-containing (GABAC) | Insensitive | wiley.com |

| Drosophila Rdl homomers | Insensitive | nih.gov |

| Drosophila Rdl/β heteromers | Sensitive | nih.gov |

Distinguishing Competitive vs. Non-Competitive Antagonism: Comparative Studies with Picrotoxin (B1677862)

To better understand the mechanism of this compound, it is often compared with picrotoxin, another classic GABAA receptor antagonist. Unlike bicuculline, picrotoxin acts as a non-competitive antagonist. researchgate.net Picrotoxin does not bind to the GABA agonist site but instead is thought to bind within the chloride ion channel pore itself, acting as a channel blocker. nih.gov This distinction is crucial: bicuculline prevents the channel from opening by competing with GABA, whereas picrotoxin blocks the flow of ions through the channel even when GABA is bound and the receptor is activated. This difference in mechanism means that the inhibitory effect of picrotoxin is not overcome by increasing the concentration of GABA, a hallmark of non-competitive antagonism.

| Antagonist | Mechanism of Action | Binding Site | Effect of Increased GABA Concentration |

| This compound | Competitive Antagonist | GABA agonist binding site | Overcomes antagonism |

| Picrotoxin | Non-competitive Antagonist (Channel Blocker) | Within the ion channel pore | Does not overcome antagonism |

Non-GABAergic Receptor Interactions and Mechanisms

While renowned for its action at GABAA receptors, this compound and its related quaternary salts are not entirely specific and have been shown to interact with other receptor and channel types, particularly at higher concentrations. hellobio.comtocris.com

One of the most significant non-GABAergic effects of this compound is the blockade of small-conductance calcium-activated potassium (SK) channels. physiology.org This action is independent of GABA receptors and has been demonstrated to reduce the afterhyperpolarization (AHP) that follows action potentials in various neurons. physiology.orgphysiology.org The blockade of SK channels by this compound appears to be voltage-dependent and is mimicked by the specific SK channel blocker apamin (B550111). physiology.orgphysiology.org

Direct Blockade of Small Conductance Calcium-Activated Potassium (SK) Channels

A significant non-GABAergic action of this compound is its direct blockade of small conductance calcium-activated potassium (SK) channels. physiology.orgnih.gov These channels are critical in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows action potentials. nih.gov

This compound has been demonstrated to block the slow component of the AHP in various types of neurons, including those in the thalamic reticular nucleus and dopaminergic neurons in the midbrain. nih.govphysiology.orgnih.gov This blockade is achieved through a direct interaction with SK channels, an effect that is not observed with other GABAA receptor antagonists like picrotoxin or gabazine (B1674388). nih.govphysiology.org The IC50 for the blockade of the slow AHP in dopaminergic neurons by this compound is approximately 26 μM. nih.gov This action on SK channels leads to an enhancement of neuronal excitability, characterized by an increase in the low-threshold calcium spike burst in thalamic reticular nucleus neurons. physiology.orgnih.gov This effect is mimicked by apamin, a selective blocker of SK channels, further supporting the direct action of this compound on these channels. physiology.orgabmole.com

The dual action of this compound on both GABAA receptors and SK channels complicates the interpretation of studies aiming to isolate and understand GABAergic network interactions. physiology.orgnih.gov The blockade of SK channels and the subsequent alteration of intrinsic neuronal excitability can confound the effects of GABAA receptor antagonism. physiology.org Therefore, when the goal is to specifically assess the role of GABAergic inhibition in a neural circuit, the use of more selective GABAA receptor antagonists, such as picrotoxin or the free base form of bicuculline, is recommended to avoid the off-target effects on SK channels. physiology.orgnih.gov

Impact on Afterhyperpolarizations (AHPs) in Neuronal Excitability

Interactions with Nicotinic Acetylcholine (B1216132) Receptors

This compound also exhibits inhibitory effects on nicotinic acetylcholine receptors (nAChRs). hellobio.comnih.govnih.gov Studies have shown that it can reduce acetylcholine-evoked currents in a dose-dependent manner in various preparations, including isolated intermediate lobe cells of the pig and Xenopus oocytes expressing different nAChR subtypes. nih.govresearchgate.net The blockade of nAChRs by bicuculline appears to be a direct interaction with the receptor-ionophore complex. nih.gov The IC50 values for this inhibition vary depending on the nAChR subtype, with neuronal α2β4 and α4β2 receptors being more sensitive than the muscle αβγδ subtype. researchgate.net This interaction suggests that bicuculline could serve as a lead compound for the development of new anticholinergic agents. nih.gov

Influence on Acetylcholinesterase Activity

In addition to its receptor-blocking activities, this compound has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. hellobio.comnih.govhellobio.com This inhibition can lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which could indirectly modulate neuronal activity.

Other Identified Non-GABAergic Targets and Their Electrophysiological Correlates

The pharmacological actions of this compound are not limited to the aforementioned targets. While the primary non-GABAergic effects are on SK channels and nAChRs, its influence on acetylcholinesterase activity further underscores its multi-target profile. hellobio.comnih.gov The electrophysiological consequence of these combined actions is a complex modulation of neuronal excitability that goes beyond simple disinhibition from GABAergic tone.

Stereoselectivity and Isomeric Effects

The biological activity of this compound is stereospecific. The (+)-enantiomer is a potent GABAA receptor antagonist, while the (–)-enantiomer is significantly less active at these receptors. caymanchem.comcaymanchem.com Specifically, (–)-bicuculline methochloride inhibits sodium-independent GABA receptor binding with an IC50 value of 500 μM, which is about 100 times less potent than the (+)-isomer. caymanchem.comnetascientific.comnetascientific.com Interestingly, despite its weak GABA antagonist activity, the (–)-isomer can still increase the firing rate of cortical neurons, suggesting that its excitatory effects may be mediated through non-GABAergic mechanisms. caymanchem.comcaymanchem.com There appears to be no stereoselectivity for sodium-dependent GABA receptor binding. caymanchem.comnetascientific.comnetascientific.com

Pharmacological Profile of (+)-Bicuculline Methochloride

(+)-Bicuculline methochloride is widely recognized as a potent and competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor. rsc.orgmedchemexpress.com It acts by competitively inhibiting the binding of the principal inhibitory neurotransmitter, GABA, to its receptor site, thereby blocking the receptor's activation. nih.govhellobio.com This blockade prevents the opening of the associated chloride ion channel, leading to a reduction of inhibitory postsynaptic currents (IPSCs). hellobio.com The antagonistic action of (+)-bicuculline methochloride is a cornerstone in neuroscience research, frequently used to isolate and study excitatory postsynaptic potentials (EPSCs) mediated by glutamate (B1630785) receptors, by eliminating the influence of GABAergic inhibition. hellobio.com

Beyond its canonical role at GABAA receptors, (+)-bicuculline methochloride has been shown to exhibit other pharmacological activities. It can block afterhyperpolarizations (AHPs) that are mediated by calcium-activated potassium (SK) channels in various types of neurons. medchemexpress.com This action is distinct from its GABAergic antagonism. The quaternization of bicuculline to form the methochloride salt enhances its potency and stability, though it does not readily cross the blood-brain barrier upon systemic administration. nih.gov

Pharmacological Profile of (-)-Bicuculline (B9332) Methochloride: Comparative Activity and GABA Antagonism

In stark contrast to its dextrorotatory counterpart, (-)-bicuculline methochloride is significantly less active as a GABAA receptor antagonist. rsc.org Research on rat cortical neurons has demonstrated that while both the (+) and (-) isomers can produce an increase in the neuronal firing rate, only the (+) isomer effectively antagonizes the effects of GABA. rsc.orgcaymanchem.com This crucial difference allows researchers to distinguish the specific GABAA receptor-blocking effects from other, non-GABAergic actions of the bicuculline scaffold. rsc.org

The antagonist activity of the (-) isomer at GABAA receptors is substantially weaker. For instance, (-)-bicuculline methochloride inhibits sodium-independent GABA receptor binding with an IC50 value of 500 μM, indicating it is approximately 100 times less potent than (+)-bicuculline methochloride in this regard. caymanchem.com This marked stereoselectivity underscores the specific structural requirements for high-affinity binding and antagonism at the GABAA receptor. caymanchem.com However, reports also note that (-)-bicuculline methochloride has non-GABA receptor-mediated actions. tocris.com

Table 1: Comparative Activity of this compound Stereoisomers

| Feature | (+)-Bicuculline Methochloride | (-)-Bicuculline Methochloride |

|---|---|---|

| GABAA Antagonism | Potent Antagonist rsc.org | Very Weak Antagonist rsc.orgcaymanchem.com |

| Neuronal Firing Rate | Increases rsc.org | Increases caymanchem.com |

| Potency (vs. GABA) | High | Low (approx. 100-fold less potent) caymanchem.com |

Differential Binding to GABA Receptor Sites by Stereoisomers

The stereoisomers of this compound exhibit significant differences in their binding to GABA receptor sites, which explains their distinct pharmacological profiles. The binding of radiolabeled [3H]this compound ([3H]BMC) to brain membranes has been characterized as having a higher affinity for antagonists and a lower affinity for agonists when compared to the binding of [3H]GABA. nih.gov This suggests that [3H]BMC may preferentially label low-affinity agonist states of the GABA receptor. nih.gov

A key finding is the stereoselectivity observed in binding studies. There is a clear distinction in the potency of the isomers for inhibiting sodium-independent GABA receptor binding, with the (+) isomer being far more potent. caymanchem.com Interestingly, this stereoselectivity is absent in sodium-dependent GABA receptor binding, where both isomers show similar activity. caymanchem.com The binding of [3H]BMC is also sensitive to the ionic environment; it is enhanced by the presence of anions such as chloride, iodide, and thiocyanate (B1210189). nih.gov Kinetic studies further support the existence of different conformational states of the GABA receptor, with antagonists like bicuculline showing higher affinity for rapidly dissociating, low-affinity [3H]GABA sites, while agonists prefer the high-affinity sites. nih.gov This differential binding underpins the varied functional effects of the two stereoisomers.

Table 2: Binding Characteristics of this compound Stereoisomers

| Binding Parameter | Finding |

|---|---|

| IC50 for Na+-independent GABA binding | (-)-Bicuculline methochloride is ~100-fold less potent (500 μM) than the (+) isomer. caymanchem.com |

| Na+-dependent GABA binding | No stereoselectivity observed between the isomers. caymanchem.com |

| [3H]BMC Binding Affinity | Shows higher affinity for antagonists and lower affinity for agonists compared to [3H]GABA. nih.gov |

| [3H]BMC Binding Sites | Appears to label a single class of sites (KD = 30 nM in 0.1 M SCN-). nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| (+)-Bicuculline Methochloride |

| (-)-Bicuculline Methochloride |

| Bicuculline |

| Bicuculline Methiodide |

| Bicucine |

| γ-aminobutyric acid (GABA) |

| Glutamate |

| [3H]this compound ([3H]BMC) |

Bicuculline Methochloride in Experimental Models of Neuronal Excitability and Network Dynamics

Induction of Epileptiform Activity and Seizure Models

The capacity of bicuculline (B1666979) methochloride to induce seizure-like activity by antagonizing GABA-A receptors makes it a widely used convulsant in both in vitro and in vivo epilepsy models. hellobio.comhellobio.com These models are critical for dissecting the fundamental neurobiological processes that lead to the generation and propagation of epileptic discharges.

In Vitro Models: Hippocampal Slice Cultures and Organoids

In vitro preparations, such as hippocampal slice cultures and brain organoids, offer a controlled environment to study the effects of bicuculline methochloride on neuronal networks.

Human brain organoids derived from induced pluripotent stem cells also serve as a valuable model. researchgate.netbmbreports.org In these 3D structures, which mimic aspects of the cerebral cortex, the application of this compound significantly increases neuronal network activity. biorxiv.orgnih.govduke.edu This is often visualized through calcium imaging, which shows an increase in the frequency of spontaneous calcium transients, indicating that a large number of neurons are firing simultaneously. biorxiv.orgduke.edu

In Vivo Models: Acute Seizure Induction and Status Epilepticus

In living animals, local infusion or systemic administration of this compound is used to induce acute seizures and model conditions like status epilepticus. Local microinjections into specific brain regions, such as the somatosensory cortex in rats, reliably induce focal epileptiform discharges and interictal-like spikes. nih.govnih.govphysiology.org These models allow for the simultaneous recording of neuronal activity and other physiological parameters, providing insights into the complex events occurring during a seizure. nih.govmdpi.com For instance, studies have used this model to investigate the relationship between neuronal firing, local field potentials, and hemodynamic responses. physiology.org The hydrophilic nature of this compound's related salt, bicuculline methiodide, makes it a potent convulsant when injected directly into the brain or intracisternally, though it doesn't readily cross the blood-brain barrier with systemic administration. nih.gov

Electrophysiological Signatures of this compound-Induced Hyperexcitability

The hyperexcitability induced by this compound has distinct electrophysiological hallmarks. A key signature observed in intracellular recordings from human neocortical slices treated with the related salt, bicuculline methiodide, is the paroxysmal depolarization shift (PDS). nih.gov The PDS is a prolonged depolarization lasting 100-1800 ms (B15284909) that triggers a burst of action potentials and reflects the synchronous discharge of a neuronal population. nih.gov This epileptiform discharge is dependent on NMDA receptor activation for its full expression. nih.gov

In other models, such as thalamic slices, N-methyl derivatives of bicuculline have been shown to enhance the low-threshold calcium spike burst in thalamic reticular nucleus (RTN) neurons. physiology.org This effect, however, was found to be due to a direct blockade of small conductance (SK) calcium-activated potassium channels, rather than solely its action on GABA-A receptors, indicating that bicuculline derivatives can have off-target effects. hellobio.comphysiology.org In rat hippocampal slices, a brief period of epileptiform activity induced by this compound leads to a long-lasting potentiation of excitatory synaptic transmission. nih.gov

| Electrophysiological Signature | Brain Region/Model | Key Characteristics | Associated Receptor Mechanisms |

| Paroxysmal Depolarization Shift (PDS) | Human Neocortical Slices | 100-1800 ms long depolarization; Burst firing of action potentials. nih.gov | GABA-A receptor blockade; NMDA receptor-dependent prolongation. nih.gov |

| Interictal-like Epileptiform Discharges | Rat Cortical Slices (Dcx-KD model) | Synchronous epileptiform events recorded across multiple electrodes. inmed.fr | GABA-A receptor antagonism. inmed.fr |

| Enhanced Low-Threshold Spike Burst | Rat Thalamic Slices (RTN neurons) | Enlarged rebound calcium spikes and overlying action potentials. physiology.org | Direct blockade of SK channels (off-target effect). physiology.org |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slice Cultures | Lasting potentiation of glutamatergic transmission at CA3-CA1/CA3-CA3 synapses. nih.gov | NMDA receptor-dependent. nih.gov |

Alterations in Local Blood Flow within Epileptiform Foci

The intense, synchronized neuronal activity within an epileptiform focus places high metabolic demands on the tissue, necessitating changes in local blood flow. Using two-photon laser scanning microscopy in vivo, researchers have quantified capillary-level hemodynamics during this compound-induced epileptiform activity in the mouse somatosensory cortex. nih.gov These studies revealed that as cortical local field events develop into epileptiform discharges, the capillary blood flow in the immediate vicinity of the GABA receptor blockade (<300 µm from the infusion site) increases significantly. nih.gov This hyper-synchronized neural activity is associated with a localized increase in capillary perfusion. nih.gov The volume of this increased perfusion is significantly smaller than the resolution of current functional magnetic resonance imaging (fMRI) techniques, highlighting the precision of this local control. nih.gov

| Experimental Condition | Mean Red Blood Cell (RBC) Flux (RBCs/s) |

| Control / Distant Capillaries (>1mm from focus) | 27.8 ± 12.9 |

| Epileptiform Focus (<300µm from infusion site) | 42.5 ± 18.5 |

| Data from a study in the mouse somatosensory cortex in vivo, showing a significant increase in local blood flow within the epileptiform focus induced by this compound. nih.gov |

Probing Inhibitory Neurotransmission and Neuronal Firing

As a GABA-A receptor antagonist, this compound is a primary tool for isolating and studying excitatory currents by blocking inhibitory ones. hellobio.com Its application allows researchers to probe the function and modulation of inhibitory circuits.

Modulation of Spontaneous and Evoked Inhibitory Postsynaptic Currents (IPSCs)

This compound effectively reduces or completely blocks both spontaneous and electrically evoked inhibitory postsynaptic currents (IPSCs) that are mediated by GABA-A receptors. hellobio.com This has been demonstrated across various experimental preparations.

In whole-cell voltage-clamp recordings from neurons in mouse prelimbic cortex brain slices, this compound reduces both spontaneous and evoked IPSCs. hellobio.com Its effect is dose-dependent, with effectiveness observed at 1 µM and complete blockade of the GABA-A receptor-mediated currents at 100 µM. hellobio.com Similarly, in recordings from the rat superior colliculus, this compound is used to confirm that recorded outward currents are indeed GABA-A mediated IPSCs by demonstrating their blockade. nih.gov Studies on spinal motoneurons have also utilized this compound to block presynaptic inhibition of excitatory postsynaptic potentials (EPSPs), providing evidence for the role of GABA-A receptors in this process. anu.edu.au

In some neuronal populations, such as those in the brainstem, IPSPs can be mediated by a combination of receptor types. For example, in the dorsal vagal nucleus, spontaneous and evoked IPSPs were reduced but not eliminated by a GABA-C receptor antagonist, but were completely blocked by bicuculline, indicating a primary role for GABA-A receptors. nih.gov The use of this compound is also crucial in isolating other types of currents; for instance, it is used to block GABAergic synaptic currents when studying glycinergic mIPSCs in auditory brainstem nuclei.

| Experimental Model | Type of IPSC | Effect of this compound |

| Mouse Prelimbic Cortex Slices | Spontaneous & Evoked | Reduction and eventual complete blockade. hellobio.com |

| Rat Superior Colliculus Slices | Evoked | Attenuation/Blockade, confirming GABA-A mediation. nih.gov |

| Rat Cerebellar Interneurons | Spontaneous | Blockade, used to isolate synaptic effects. nih.gov |

| Cat Spinal Motoneurons | Evoked | Blockade of presynaptic inhibition. anu.edu.au |

| Rat Dorsal Vagal Nucleus | Spontaneous & Evoked | Complete blockade of IPSPs. nih.gov |

Enhancement of Neuronal Firing Rates in Cortical and Other Neurons

This compound has been observed to increase the firing rate of cortical neurons in rats. caymanchem.comcaymanchem.com This effect is not dependent on its activity as a GABA antagonist. caymanchem.com In studies on human cortical interneurons, the application of this compound in the presence of bath-applied GABA revealed shifts in holding currents, indicating a GABA-A receptor-mediated tonic current. jneurosci.org However, the primary mechanism for the increased firing rate is often attributed to the blockade of GABAergic inhibition, which effectively "disinhibits" neurons and increases their excitability. nih.gov For instance, in 3D cerebral organoid models, this compound was used to increase the activity of neuronal networks, leading to a roughly two-fold increase in the frequency of spikes. biorxiv.orgduke.edu

In the inferior colliculus, bicuculline did not affect resting potentials, interspike intervals, or firing rates when applied in a manner that bypassed synaptic responses, suggesting no direct effect on the postsynaptic membrane or voltage-gated channels in these neurons at the concentrations used. jneurosci.org However, when synaptic activity was present, it increased the number of spikes at most sound intensities. jneurosci.org

The enantiomer, (–)-bicuculline methochloride, also increases the firing rate in rat cortical neurons, similar to the (+) isomer, but notably lacks GABA antagonist activity. caymanchem.comcaymanchem.com This suggests that the enhancement of neuronal firing rates by this compound may involve mechanisms independent of GABA receptor antagonism.

Table 1: Effect of this compound on Neuronal Firing

| Neuronal Type | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Rat Cortical Neurons | In vitro | Increased firing rate | caymanchem.comcaymanchem.com |

| Human Cortical Interneurons | Slice recordings | Revealed tonic GABAergic currents | jneurosci.org |

| 3D Cerebral Organoids | Calcium imaging | ~2-fold increase in spike frequency | biorxiv.orgduke.edu |

| Cat Motor Cortex Neurons | In vivo | Induced bursts of neural activity | nih.gov |

| Rat Inferior Colliculus Neurons | In vivo | Increased spike rates by >50% | jneurosci.org |

Induction of Population Bursts and Synchronized Neuronal Activity

A key application of this compound in experimental neuroscience is the induction of synchronized, burst-like neuronal activity, often used to model epileptiform discharges. researchgate.net By blocking GABA-A receptor-mediated inhibition, this compound biases neural circuits towards a highly excitable state. nih.gov In this state, a random excitatory input can be amplified, leading to the synchronized discharge of a large number of neurons. nih.gov

In the cat motor cortex, focal application of this compound induces bursts of neural activity that recur almost periodically. nih.gov These bursts are characterized by high-frequency firing within the burst, with peak firing rates of single units reaching 150-200 impulses per second. nih.gov Similarly, in 3D organoid models of Alzheimer's disease, this compound induced high-frequency synchronized network bursting. duke.edunih.gov

In hippocampal cultures, bicuculline transforms spontaneous bursting fluctuations of membrane potential into strong, high-frequency burst firing. plos.org This effect is characterized by a substantial depolarization of the membrane potential during the plateau phase of each burst. plos.org Furthermore, in hippocampal slices, cholinergically induced 40-Hz oscillations were blocked by this compound, indicating that rhythmic inhibition mediated by GABA-A receptors is crucial for the synchronization of this population activity. ox.ac.uk

Effects on Intrinsic Oscillatory Activity in Thalamic Reticular Neurons

This compound has been shown to markedly alter the intrinsic oscillatory activity of thalamic reticular (RTN) neurons. physiology.orgphysiology.org Specifically, it enhances the low-threshold calcium spike burst in these neurons. physiology.orgphysiology.orgnih.gov This effect is concentration-dependent and persists even in the presence of tetrodotoxin, indicating it is not dependent on action potential-driven synaptic transmission. physiology.orgphysiology.org

The mechanism behind this enhancement is not primarily its action on GABA-A receptors. physiology.orgphysiology.orgnih.gov Instead, research indicates that this compound directly blocks small conductance Ca2+-activated K+ (SK) channels. physiology.orgphysiology.orgnih.gov This blockade reduces the afterhyperpolarization (AHP) that follows a spike burst, thereby increasing the excitability of the RTN neuron and altering its oscillatory firing pattern. physiology.orgphysiology.org This effect was mimicked by apamin (B550111), a known SK channel blocker, and was not reproduced by picrotoxin (B1677862), another GABA-A antagonist. physiology.orgphysiology.orgnih.gov This direct action on SK channels has significant implications for studies using this compound to investigate GABAergic network interactions in the thalamocortical system. physiology.orgnih.gov

Table 2: Effects of this compound on Thalamic Reticular Neurons

| Parameter | Observation | Mechanism | Reference |

|---|---|---|---|

| Low-Threshold Calcium Spike Burst | Enhanced | Direct block of SK channels | physiology.orgphysiology.orgnih.gov |

| Intrinsic Oscillatory Activity | Markedly altered | Direct block of SK channels | physiology.orgphysiology.org |

| Afterhyperpolarization (AHP) | Reduced | Blockade of SK channels | physiology.orgphysiology.org |

| GABA-A Receptor Involvement | Not the primary mechanism for burst enhancement | Effect not reproduced by picrotoxin | physiology.orgphysiology.orgnih.gov |

Investigation of Neural Circuit Function

Analysis of Thalamocortical Network Dynamics

This compound is utilized to dissect the roles of excitatory and inhibitory pathways within the thalamocortical network. The thalamic reticular nucleus (RTN), a key source of inhibition in the thalamus, is central to regulating the excitability of this network. physiology.orgphysiology.orgnih.gov Studies using this compound have revealed its complex effects, including the direct blockade of SK channels in RTN neurons, which complicates the interpretation of its effects as purely GABAergic antagonism. physiology.orgphysiology.orgnih.gov

In the visual thalamus, this compound is used to block inhibitory postsynaptic activity, allowing for the isolation and study of excitatory inputs from the cortex and thalamus to the RTN. plos.orgphysiology.orgstanford.edu By blocking GABA-A receptors, researchers can better characterize the kinetics and voltage dependence of AMPA and NMDA receptor-mediated responses at corticothalamic and thalamocortical synapses. physiology.orgstanford.edu This is critical for developing accurate computational models of thalamocortical circuits involved in sensory processing and the generation of oscillations, such as those seen in sleep and pathological conditions like absence seizures. physiology.orgstanford.edu The balance between corticothalamic excitation and RTN-mediated feedback inhibition is crucial for maintaining normal thalamocortical network oscillations. plos.org

Studies on Nigro-Striatal and Raphe-Striatal Systems

In neuropharmacological investigations of the nigro-striatal and raphe-striatal systems, this compound has been employed to differentiate between GABAergic and other forms of inhibition. In studies on rat neostriatal neurons, stimulation of the substantia nigra (SN) and the dorsal raphe nucleus (DRN) often evokes inhibitory responses. nih.gov Iontophoretic application of this compound was found to only reduce the inhibitory responses to exogenously applied GABA. nih.gov It did not reduce the inhibition evoked by SN or DRN stimulation, which were instead attenuated by other antagonists, suggesting that the SN-evoked inhibition is likely mediated by dopamine (B1211576) and the DRN-evoked inhibition by 5-hydroxytryptamine. nih.gov

Modulation of Respiratory Neuronal Discharge Patterns

This compound has been instrumental in revealing the role of GABAergic modulation in the control of respiratory rhythm. In the caudal ventral respiratory group (cVRG) of dogs, local application of this compound amplifies the discharge frequency patterns of both inspiratory and expiratory neurons. physiology.org This suggests the presence of a tonic GABA-Aergic mechanism that acts as a "gain modulator," normally constraining the activity of these respiratory neurons. physiology.orgnih.gov

Interestingly, while methyl derivatives of bicuculline are known to block SK channels, studies comparing the effects of this compound and the specific SK channel blocker apamin on cVRG neurons found that their effects were not identical. physiology.orgnih.gov this compound produced a significantly greater increase in peak and average discharge frequency compared to apamin. physiology.org Furthermore, during a maximal block by apamin, this compound could still produce a substantial additional increase in firing rate, and vice-versa. physiology.orgnih.gov These findings suggest that the gain modulatory effect of this compound in canine cVRG neurons is primarily due to the reduction of GABA-Aergic shunting inhibition, rather than a block of SK channels and the subsequent reduction in afterhyperpolarizations. physiology.org In other experimental setups involving the parafacial region, focal injections of bicuculline have been used to induce active expiration, helping to map the core regions responsible for this respiratory behavior. elifesciences.org

Dissecting Inhibitory Control in Sensory Cortices

This compound, a quaternary salt of the potent and competitive GABA-A receptor antagonist bicuculline, serves as an invaluable pharmacological tool in experimental neuroscience to probe the function of these inhibitory circuits. hellobio.comnih.gov By selectively blocking the action of GABA at the GABA-A receptor, researchers can effectively remove or reduce fast synaptic inhibition, thereby allowing for the detailed study of excitatory connections and the intrinsic properties of neurons that are normally under inhibitory influence. hellobio.comnih.gov This blockade can induce a state of hyperexcitability, which is useful for studying network dynamics and activity-dependent processes. mit.edunih.gov

In experimental models, the application of this compound allows for the isolation of glutamate (B1630785) receptor-mediated excitatory postsynaptic currents (EPSCs), which are often masked by powerful inhibitory postsynaptic currents (IPSCs). hellobio.com For instance, in studies of the visual cortex, it is used to block GABA-A receptor-mediated miniature inhibitory postsynaptic currents (mIPSCs) to unmask and study AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). mit.edu Furthermore, it is instrumental in quantifying tonic GABA-A receptor-mediated currents. This is achieved by measuring the shift in the baseline holding current of a neuron upon application of the antagonist, providing a direct measure of the persistent, extrasynaptic inhibitory tone. eneuro.org

Research across different sensory modalities has utilized this compound to elucidate the specific roles of GABA-A-mediated inhibition:

Auditory Cortex: In the auditory system, GABAergic inhibition is vital for processing complex sounds and generating neural oscillations, such as the auditory steady-state response (ASSR), which reflects the brain's ability to synchronize with rhythmic auditory stimuli. oup.comnih.gov While some studies using GABA-A antagonists have shown complex effects on neural synchrony, the application of bicuculline is known to disinhibit pyramidal neurons by blocking input from GABAergic interneurons. nih.gov In studies of the auditory brainstem, this compound is used to pharmacologically isolate and study other neurotransmitter systems, such as glycinergic inhibitory currents, by blocking the GABAergic component of synaptic transmission. physiology.org

Somatosensory Cortex: In the somatosensory cortex, altering inhibitory control with this compound has been used to create experimental models of epilepsy, characterized by significant increases in local capillary blood flow and neuronal hyperexcitability. medchemexpress.com Such models allow researchers to study the propagation of neural activity and the mechanisms that underlie seizure generation. Furthermore, its application has been shown to affect fast electrical oscillations in this cortical region. physiology.org

The table below summarizes key findings from experimental models using this compound to investigate inhibitory control in sensory cortices.

Table 1: Impact of this compound on Neuronal Activity in Sensory Cortices

| Sensory Cortex | Experimental Observation | Primary Finding | Reference |

|---|---|---|---|

| Visual Cortex | Blockade of inhibitory postsynaptic currents (IPSCs) | Allows for the isolation and measurement of excitatory postsynaptic currents (EPSCs) in pyramidal neurons. | mit.edu |

| Visual Cortex | Measurement of tonic current shift | Quantifies the level of persistent, extrasynaptic GABA-A-mediated inhibition on different neuronal subtypes. | eneuro.orgnih.gov |

| Visual Cortex | Induction of local circuit hyperexcitability | Reveals the critical role of GABAergic tone in maintaining E/I balance and preventing runaway excitation. | mit.edu |

| Auditory Cortex | Application during auditory steady-state response (ASSR) recordings | Causes disinhibition of pyramidal neurons, affecting event-related spectral perturbation (ERSP). | nih.gov |

| Auditory Brainstem | Pharmacological isolation of non-GABAergic currents | Used to block GABA-A receptors to study the properties of glycinergic IPSCs. | physiology.org |

| Somatosensory Cortex | Induction of epileptiform activity | Leads to increased local blood flow and hyperexcitable network states, modeling aspects of epilepsy. | medchemexpress.com |

| Somatosensory Cortex | Recording of fast electrical oscillations | Demonstrates that GABA-A mediated inhibition is crucial for shaping high-frequency network dynamics. | physiology.org |

Methodological Applications and Advanced Research Techniques Utilizing Bicuculline Methochloride

Electrophysiological Methodologies

The ability of bicuculline (B1666979) methochloride to selectively block GABA-A receptor-mediated inhibition makes it indispensable for a range of electrophysiological techniques aimed at understanding neuronal and circuit-level function.

In whole-cell patch-clamp recordings, bicuculline methochloride is frequently used to pharmacologically isolate and study specific ion channels and receptor-mediated currents without the confounding influence of GABAergic inhibitory postsynaptic currents (IPSCs). hellobio.comnih.gov For instance, researchers have utilized this compound in thalamic slices to investigate the properties of neurons in the thalamic reticular nucleus (RTN). physiology.orgnih.gov These studies revealed that in addition to its canonical GABA-A antagonism, this compound can directly block small conductance (SK) calcium-activated potassium channels, which are responsible for the afterhyperpolarization (AHP) following a burst of action potentials. physiology.orgnih.gov This effect was not observed with other GABA-A antagonists like picrotoxin (B1677862), highlighting a distinct pharmacological profile for bicuculline's N-methyl derivatives. physiology.org This finding underscores the importance of careful interpretation of results when using this compound to study network interactions, as it can alter intrinsic neuronal firing properties independent of its action on GABA-A receptors. physiology.orgnih.gov

Multi-electrode arrays (MEAs) enable the simultaneous recording of electrical activity from numerous sites within a neuronal network, providing insight into emergent properties like synchronized firing and activity propagation. The application of this compound to neuronal cultures or brain slices on MEAs is a standard method for inducing and studying epileptiform activity. inmed.fr By blocking inhibition, the compound unmasks the underlying excitatory connectivity, often leading to synchronized, bursting patterns of network firing. inmed.fr

In one study using an 8x8 microelectrode array in the cat motor cortex, focal application of bicuculline induced spontaneous, periodic bursts of multi-unit activity that propagated across the cortical surface. nih.gov This approach allowed researchers to measure the velocity and spatial extent of activity spread, revealing that while activity propagates over a significant area (approximately 7.22 mm²), it is still constrained and smaller than the full area covered by anatomical connections. nih.gov In another study on a genetic model of subcortical band heterotopia (a "double cortex" malformation), MEA recordings of brain slices perfused with bicuculline were used to pinpoint the origin of interictal-like epileptiform activity, demonstrating that it originated in the overlying normotopic cortex before propagating to the misplaced cell band. inmed.fr

In studies using human cerebral organoids, application of this compound significantly increased neuronal activity, as measured by the frequency and synchrony of calcium transients. bmbreports.orgnih.gov This disinhibition-induced hyperactivity is a key tool for probing the functional maturity and connectivity of developing neuronal networks in these 3D culture systems. bmbreports.orgnih.gov For example, research on organoid models of Alzheimer's disease showed that while baseline activity differed, both control and disease-model organoids responded to this compound with a similar, roughly two-fold increase in the frequency of calcium spikes, indicating comparable sensitivity to GABA-A receptor blockade. nih.govresearchgate.netbiorxiv.org

| Research Findings from Calcium Imaging Studies with this compound | | :--- | :--- | | Model System | Key Findings | | Human Cerebral Organoids | Application of this compound (20-50 µM) significantly upregulated neural activity and induced synchronized bursts, which were otherwise absent or minimal. nih.gov | | Human Cerebral Organoids | The addition of the compound increased neuronal activity, allowing for the study of network functionality and drug-induced dynamic modulation. bmbreports.orgnih.gov | | Alzheimer's Disease (AD) Cerebral Organoids | Treatment with this compound (50 µM) increased the frequency of calcium spikes approximately two-fold in both AD and isogenic control organoids. nih.govresearchgate.netbiorxiv.org |

A primary and widespread application of this compound in electrophysiology is the pharmacological isolation of excitatory postsynaptic currents (EPSCs), which are typically mediated by glutamate (B1630785) receptors. hellobio.comhellobio.com By adding this compound to the recording solution, researchers can block GABA-A receptor-mediated IPSCs, which can otherwise overlap with and contaminate the recording of EPSCs. researchgate.net

This method is fundamental for characterizing the properties of glutamatergic synapses. For example, in studies of the nucleus accumbens, researchers used this compound (10 µM) to block GABA-A currents and isolate compound glutamatergic EPSCs. researchgate.net This allowed them to separately analyze the contributions of AMPA/kainate receptors (the early, fast component) and NMDA receptors (the late, slow, and voltage-dependent component) to the total excitatory current. researchgate.net The complete elimination of the synaptic response after the subsequent addition of glutamate receptor antagonists (like CNQX and APV) confirmed the effective isolation of the glutamatergic EPSCs. researchgate.netscielo.br

Calcium Imaging Techniques for Neuronal Activity Observation

Receptor Binding Studies with Radiolabeled this compound

Radioligand binding assays are a cornerstone of pharmacology, used to quantify and characterize receptor populations in tissue homogenates or on tissue sections. The development of a tritiated form of this compound ([3H]BMC) provided a valuable tool for directly studying the antagonist-binding characteristics of the GABA-A receptor. nih.govresearchgate.net

Research has shown that GABA-A receptors can exist in different conformational states with varying affinities for agonists and antagonists. While GABA agonists like muscimol (B1676869) bind with high affinity to one state of the receptor, antagonists like bicuculline preferentially bind to a different, low-affinity agonist state. nih.gov [3H]this compound has proven to be a particularly useful radioligand for selectively labeling these low-affinity GABA receptor sites. nih.govnd.edudoi.org

Studies characterizing the binding of [3H]BMC to mammalian brain membranes found an apparent single class of binding sites with a dissociation constant (KD) of approximately 30-42 nM. nih.govresearchgate.netdoi.org The maximal binding capacity (Bmax) was found to be around 2 pmol/mg of protein in unfrozen rat cortical membranes, a level similar to that for [3H]GABA binding. nih.gov Competition experiments confirmed the pharmacological specificity, showing that [3H]BMC binding was inhibited by GABA-A specific ligands but with a higher affinity for antagonists and a lower affinity for agonists compared to [3H]GABA binding. nih.gov This reverse potency supports the model of distinct agonist- and antagonist-preferring states of the GABA receptor and establishes [3H]BMC as a crucial probe for analyzing these specific receptor populations. nih.gov

| Binding Characteristics of [3H]this compound to Low-Affinity GABA-A Receptor Sites | | :--- | :--- | | Parameter | Finding | | Radioligand | [3H]this compound ([3H]BMC) | | Tissue Preparation | Mammalian brain membranes (e.g., rat cortex) nih.gov | | Dissociation Constant (KD) | ~30 nM (in 0.1 M SCN-) nih.govresearchgate.net ~42.4 nM (on tissue sections) doi.org | | Maximal Binding (Bmax) | ~2 pmol/mg protein (crude mitochondrial/microsomal membranes) nih.gov ~105.8 fmol/mg tissue (on tissue sections) doi.org | | Binding Specificity | Shows higher affinity for GABA-A antagonists and lower affinity for agonists compared to [3H]GABA binding. nih.gov |

Influence of Anions and Membrane Treatments on Binding Kinetics

The binding kinetics of this compound, particularly its radiolabeled form [3H]this compound ([3H]BMC), to γ-aminobutyric acid (GABA) receptors are significantly influenced by the ionic environment and the physical state of the membrane preparation. Research has demonstrated that specific anions can enhance the binding of this antagonist to low-affinity GABA receptor sites. The displaceable binding of [3H]BMC to mammalian brain membranes is notably improved in the presence of high concentrations of certain anions. nih.govresearchgate.net

Studies have shown that chloride, iodide, and thiocyanate (B1210189) (SCN-) enhance [3H]BMC binding, with 0.1 M SCN- achieving over 50% displacement of the bound radioligand. nih.govresearchgate.net This suggests that these anions modulate the receptor's conformation to a state that has a higher affinity for antagonists. In the presence of 0.1 M SCN-, an apparent single class of binding sites for [3H]BMC with a dissociation constant (KD) of approximately 30 nM was observed in rat cortex and various regions of bovine brain. nih.gov The potencies of a series of anions in enhancing the binding of the convulsant t-butylbicyclophosphoro[35S]thionate ([35S]TBPS), which binds near the GABA-gated chloride channel, correlate with their permeability through the channel, further highlighting the role of anions in modulating receptor-ionophore complex interactions. researchgate.net

Membrane treatments, such as freezing and thawing, also have a pronounced effect on this compound binding, often in a manner opposite to their effect on agonist binding. Frozen and thawed brain membranes typically show a decrease in the number of [3H]BMC binding sites. nih.gov This is in stark contrast to the binding of the agonist [3H]GABA, where freezing often causes no change or even an increase in binding sites. nih.gov These differential effects of anions and membrane treatments on agonist versus antagonist binding support the model of agonist- and antagonist-preferring conformational states of the GABA receptor. nih.gov

Table 1: Effect of Anions and Membrane Treatment on [3H]this compound Binding

| Condition | Observation on [3H]BMC Binding | Reference |

|---|---|---|

| Anion Presence | ||

| Tris-citrate buffer | Significant displaceable binding observed. | nih.gov |

| High concentrations of Chloride, Iodide, or Thiocyanate (SCN-) | Improved and enhanced binding. | nih.govresearchgate.net |

| 0.1 M SCN- | Greater than 50% displacement achieved. | nih.gov |

| Membrane Treatment | ||

| Fresh, unfrozen rat cortex membranes | Maximum number of binding sites (Bmax) of ~2 pmol/mg protein. | nih.gov |

| Frozen and thawed membranes | Decreased levels of [3H]BMC binding sites. | nih.gov |

Organoid-Based Models for Neurological Research

This compound has become a valuable pharmacological tool in the study of neurological functions and disorders using 3D cerebral organoids. These self-organizing tissues derived from human pluripotent stem cells (hPSCs) can replicate aspects of brain development and neuronal network formation, providing a unique platform for in-vitro research. acs.orgnih.govbmbreports.org

Cerebral organoids can develop functional neuronal network connectivity, and this compound is instrumental in probing and confirming the presence of this inhibitory circuitry. acs.orgnih.govnih.gov As a competitive antagonist of GABAA receptors, this compound blocks the primary inhibitory neurotransmission in the developing brain. bmbreports.orgresearchgate.net When applied to mature cerebral organoids, it reliably induces a significant increase in neuronal activity, often observed as an increase in the frequency and synchronization of spontaneous calcium transients. bmbreports.orgresearchgate.netresearchgate.net This induced hyperactivity confirms that a functional GABAergic inhibitory system has been established within the 3D culture and is actively toning down baseline network excitability. researchgate.net Researchers use this response to characterize the maturation and functional integration of inhibitory neurons within the organoid's neural network. acs.orgnih.gov

In the context of neurodegenerative disease modeling, this compound is used to investigate pathological alterations in network activity. Studies using cerebral organoids derived from familial Alzheimer's disease (AD) patients, for instance those with mutations in the presenilin 2 (PSEN2) gene, have revealed key disease-related phenotypes. acs.orgnih.govnih.gov These AD organoids exhibit asynchronous calcium transients and enhanced neuronal hyperactivity compared to isogenic control organoids, successfully recapitulating an AD-like pathology at the network level. acs.orgnih.govnih.govresearchgate.net

The application of this compound to these AD organoids helps to further dissect the network dysfunction. In one study, both AD and control organoids responded to this compound with high-frequency synchronized network bursting. acs.orgnih.gov This suggests that while baseline activity is altered in AD organoids, the fundamental machinery for GABAergic disinhibition remains responsive. acs.org Such experiments are crucial for understanding how disease mutations affect the balance of excitation and inhibition in human neuronal networks.

Cerebral organoids serve as a powerful platform for assessing the sensitivity of human neuronal networks to pharmacological agents. acs.orgnih.gov this compound is frequently used as a positive control or a tool to probe network excitability in drug sensitivity assays. duke.eduresearchgate.net For example, in studies on AD organoids with the PSEN2N141I mutation, researchers applied this compound to test the functional response of the neuronal networks. duke.eduresearchgate.netbiorxiv.org

In these experiments, the addition of this compound (e.g., at 50 μM) caused an approximate two-fold increase in the frequency of calcium spikes in both the AD and the isogenic control organoids. duke.eduresearchgate.net The similar magnitude of response in both organoid types suggested that the PSEN2 mutation did not significantly alter the sensitivity to GABAA receptor blockade, even though the baseline activity was different. researchgate.netduke.edubiorxiv.org This type of assay is critical for screening compounds and for determining whether specific disease mutations alter the pharmacological responsiveness of neuronal circuits.

Table 2: Effect of this compound on Neuronal Activity in Cerebral Organoids

| Organoid Model | Treatment | Finding | Reference |

|---|---|---|---|

| Isogenic Control Cerebral Organoid | 50 μM this compound | ~2-fold increase in the frequency of calcium spikes. | duke.eduresearchgate.net |

| Alzheimer's Disease (PSEN2N141I) Organoid | 50 μM this compound | ~2-fold increase in the frequency of calcium spikes. | duke.eduresearchgate.net |

| General Cerebral Organoid | This compound | Significantly increased neuronal activity and synchronized network bursting. | acs.orgnih.govresearchgate.net |

Investigation of Network Activity in Disease Models (e.g., Alzheimer's Disease Organoids)

Studies on Synaptic Plasticity

This compound and its analogs are pivotal in studying the mechanisms of synaptic plasticity, the process by which synaptic strength is altered. By blocking GABAergic inhibition, these compounds allow researchers to isolate and examine the roles of excitatory pathways in processes like long-term depression.

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic efficacy. Research has shown that the state of the inhibitory network can gate the induction of LTD. In studies of the hippocampal dentate gyrus, it was found that under normal conditions, conditioning one input pathway (from the lateral entorhinal cortex) does not induce LTD in a neighboring, unconditioned pathway (from the medial entorhinal cortex). nih.gov

However, the application of bicuculline methiodide, which blocks GABAA receptors, enables the induction of this heterosynaptic LTD. nih.gov By removing the influence of GABAergic inhibition, the conditioning stimulus applied to one input can effectively depress the response of the other. This finding suggests that inhibition plays a crucial role in controlling the selectivity and spatial dynamics of synaptic interactions and plasticity. nih.gov The use of bicuculline is also cited in protocols for studying low-frequency stimulation-induced LTD in rat hippocampus slices, further establishing its role in this area of research.

Effects on Long-Term Potentiation

This compound, as a potent antagonist of GABA-A receptors, plays a significant role in the study of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. By blocking GABAergic inhibition, this compound facilitates the induction and expression of LTP in various hippocampal pathways.

Research has demonstrated that the blockade of GABA-A receptors can enhance LTP. physiology.org This enhancement has been attributed to an increase in postsynaptic calcium influx through NMDA receptors, as the disinhibition allows for greater postsynaptic depolarization, thereby relieving the voltage-dependent magnesium block of the NMDA receptor channels. physiology.org

Studies have shown that in the CA1 area of the hippocampus, the application of bicuculline can significantly enhance the magnitude of LTP. physiology.org For instance, when NMDA receptor-independent LTP was induced, the presence of bicuculline led to a greater degree of potentiation. physiology.org This suggests that reducing inhibition can facilitate LTP induction even when the primary pathway for its induction is altered.

Furthermore, the influence of GABA-A receptor inhibition on LTP appears to be dependent on the stimulation parameters used to induce it. nih.gov In one study, when theta-patterned stimulation was used, the presence of bicuculline significantly enhanced the resulting LTP of the field excitatory postsynaptic potential (fEPSP) slope and amplitude. nih.gov However, this enhancement was not observed when a high-frequency (100 Hz) stimulation was used, suggesting that theta-patterned stimulation is more effective at inducing plasticity within inhibitory circuits. nih.gov

Interestingly, brief periods of epileptiform activity induced by this compound have been shown to induce a long-lasting potentiation of glutamatergic transmission at CA3-CA1 and CA3-CA3 synapses. nih.gov This form of plasticity was dependent on NMDA receptors and occluded classic LTP, indicating that the changes in synaptic strength share common mechanisms. nih.gov

The reliable induction of LTP in the dentate gyrus (DG) in vitro often necessitates the blockade of GABA-A receptors. nih.govphysiology.org Research comparing different rodent species found that different concentrations of the related compound, bicuculline methiodide, were required to achieve maximal LTP, highlighting species-specific differences in the regulation of synaptic plasticity by GABAergic inhibition. nih.govphysiology.org

While this compound is a valuable tool for studying LTP, it is important to note that it can also have effects that are not mediated by GABA-A receptors, which should be considered when interpreting experimental results. physiology.org

Research Findings on Bicuculline and Long-Term Potentiation

| Brain Region | Experimental Model | Key Finding | Reference |

| Hippocampal CA1 | Rat Hippocampal Slices | Blockade of GABA-A receptors by bicuculline significantly increased the magnitude of NMDA receptor-independent LTP. | physiology.org |

| Hippocampal CA1 | Rat Hippocampal Slices | The enhancement of LTP by bicuculline was dependent on the stimulation paradigm, with a significant effect observed with theta-patterned stimulation but not with 100 Hz stimulation. | nih.gov |

| Hippocampal CA3-CA1 and CA3-CA3 | Rat Hippocampal Slice Cultures | A brief period of epileptiform activity induced by this compound caused a lasting, NMDA receptor-dependent potentiation of glutamatergic synapses. | nih.gov |

| Dentate Gyrus | Mouse and Rat Hippocampal Slices | The concentration of bicuculline methiodide required to induce optimal LTP differed between C57Bl/6 mice and Sprague-Dawley rats. | nih.govphysiology.org |

| Thalamic Reticular Nucleus | Rat Thalamic Slices | N-methyl derivatives of bicuculline, including the methochloride salt, can directly block small conductance (SK) channels, an effect independent of GABA-A receptor antagonism. | physiology.org |

Comparative Pharmacology and Future Research Directions

Comparison with Other GABA-A Receptor Antagonists

The experimental utility of bicuculline (B1666979) methochloride is best understood in the context of other GABA-A receptor antagonists. These compounds, while often sharing the common mechanism of blocking GABA-A receptors, exhibit distinct profiles in terms of selectivity, potency, and off-target effects.

Selectivity and Potency: Bicuculline Methochloride vs. Gabazine (B1674388) (SR-95531)

This compound and gabazine (SR-95531) are both widely used competitive antagonists of the GABA-A receptor, yet they exhibit notable differences. sci-hub.se Both compounds act by competing with GABA for its binding site on the receptor, thereby preventing the channel opening and subsequent chloride ion influx. hellobio.comresearchgate.net

Gabazine is often considered more specific for the GABA-A receptor compared to bicuculline and its salts. sci-hub.se While both are competitive antagonists, they interact with different residues on the GABA-A receptor. sci-hub.seresearchgate.net Studies have shown that gabazine can partially block receptor activation by agents like pentobarbital (B6593769) and alphaxalone, but it does so by acting as an allosteric inhibitor of channel opening after binding to the GABA binding site, rather than competing for the binding sites of these other drugs. nih.govnih.gov

In terms of potency, both are potent antagonists, though their relative efficacy can vary depending on the specific GABA-A receptor subunit composition and the experimental preparation. nih.govscispace.com For instance, research on recombinant human α1β2γ2L GABA-A receptors expressed in Xenopus oocytes showed that bicuculline methobromide, a related salt, competitively antagonized GABA-induced currents. medchemexpress.com Both bicuculline and gabazine have been used to isolate glutamate (B1630785) receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking GABAergic inhibition. hellobio.comhellobio.com

Table 1: Comparative Features of this compound and Gabazine

| Feature | This compound | Gabazine (SR-95531) |

|---|---|---|

| Mechanism | Competitive GABA-A Antagonist hellobio.comresearchgate.net | Competitive GABA-A Antagonist sci-hub.seresearchgate.net |

| Binding Site | Competes with GABA hellobio.com | Competes with GABA, interacts with different residues than bicuculline sci-hub.seresearchgate.net |

| Selectivity | Less selective, with off-target effects on SK channels and nicotinic receptors sci-hub.sehellobio.comhellobio.com | Generally considered more specific for GABA-A receptors sci-hub.se |

| Allosteric Effects | Can act as a negative allosteric inhibitor of channel opening hellobio.comhellobio.com | Acts as an allosteric inhibitor of channel opening nih.gov |

Differential Actions of this compound vs. Bicuculline Free Base

A critical distinction in the pharmacology of bicuculline lies in the difference between its quaternary salt forms (like methochloride) and the free base form. The primary advantage of this compound is its significantly greater water solubility and stability in aqueous solutions compared to the free base, which is chemically unstable at physiological pH. researchgate.netnih.gov This makes the methochloride salt more convenient for many experimental applications, particularly those involving microiontophoresis. nih.gov

However, this chemical modification comes with a trade-off in selectivity. The quaternary salts of bicuculline, including the methochloride, methiodide, and methobromide forms, are known to be less selective than the free base. sci-hub.seresearchgate.net They exhibit significant off-target effects, most notably the blockade of small-conductance calcium-activated potassium (SK) channels. hellobio.comphysiology.orgphysiology.org This action is not observed with the bicuculline free base at concentrations typically used for GABA-A receptor antagonism. physiology.org The quaternary N-methyl group is thought to be responsible for this SK channel blocking activity. physiology.org Furthermore, these salts can also affect nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase. sci-hub.sehellobio.comhellobio.com

Due to these off-target effects, researchers must exercise caution when interpreting data obtained using this compound, as some observed physiological effects may be attributable to the blockade of SK channels rather than GABA-A receptors. physiology.org For studies where GABA-A receptor selectivity is paramount, the free base form or other antagonists like gabazine may be more appropriate, despite the challenges associated with the free base's stability. researchgate.netphysiology.org

Table 2: this compound vs. Bicuculline Free Base

| Feature | This compound | Bicuculline Free Base |

|---|---|---|

| Water Solubility | High researchgate.netnih.gov | Low, unstable in aqueous solution researchgate.netnih.gov |

| GABA-A Antagonism | Potent, competitive antagonist hellobio.com | Potent, competitive antagonist nih.gov |

| Selectivity | Less selective sci-hub.seresearchgate.net | More selective for GABA-A receptors physiology.org |

| Off-Target Effects | Blocks SK channels, affects nicotinic receptors hellobio.comphysiology.orgphysiology.org | Can block SK channels at much higher concentrations physiology.org |

| Blood-Brain Barrier | Does not readily cross nih.govplos.org | Crosses the blood-brain barrier |

Role in Understanding Excitatory-Inhibitory Balance in Neural Disorders

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Disruptions in this balance are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, schizophrenia, and anxiety disorders. nih.govembopress.orgfrontiersin.org this compound, by reliably blocking the principal fast inhibitory neurotransmitter system mediated by GABA-A receptors, serves as an invaluable tool for studying the consequences of disinhibition and the mechanisms underlying the excitatory-inhibitory balance.